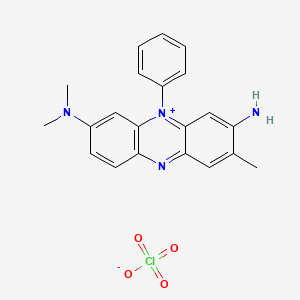

Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate

Description

This compound belongs to the phenazinium family, characterized by a planar heteroaromatic phenazine core substituted with amino, dimethylamino, methyl, and phenyl groups. The perchlorate (ClO₄⁻) counterion enhances its stability and solubility in polar solvents. The perchlorate derivative likely shares similar chemical properties but differs in ionic interactions and redox behavior due to the weakly coordinating perchlorate anion .

Properties

CAS No. |

51896-65-2 |

|---|---|

Molecular Formula |

C21H21ClN4O4 |

Molecular Weight |

428.9 g/mol |

IUPAC Name |

8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;perchlorate |

InChI |

InChI=1S/C21H20N4.ClHO4/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;2-1(3,4)5/h4-13,22H,1-3H3;(H,2,3,4,5) |

InChI Key |

CFUDOTXBYPVKLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Condensation Synthesis of the Parent Phenazinium Compound

The initial synthesis of the phenazinium cation involves a condensation reaction among aromatic amines and aniline derivatives:

- The dye is prepared by condensing p-amino-dimethylaniline, o-toluidine, and aniline with an oxidizing agent such as dichromate in a slightly acidic medium. This step yields the phenazinium cation core with the specific substitution pattern of amino, dimethylamino, methyl, and phenyl groups on the phenazinium ring system.

This condensation forms the base compound 2-methyl-3-amino-7-dimethylamino-5-phenyl-phenazinium, which can then be converted into its perchlorate salt by reaction with perchloric acid.

Diazotization and Halogenation (One-Pot Method)

A critical step in preparing halogenated phenazinium salts, including the perchlorate form, involves diazotization followed by halogenation:

The monomeric phenazinium compound containing a primary amino group is suspended in a mineral acid (hydrochloric, sulfuric, or perchloric acid).

Diazotization is performed by adding sodium nitrite at low temperatures (0–5 °C), forming a diazonium salt intermediate.

In a single vessel (one-pot method), the diazonium compound reacts immediately with halides or pseudohalides (chloride, bromide, thiocyanate) in the presence of copper(I) halide catalysts or copper powder to yield halogenated phenazinium salts.

The reaction temperature is maintained between 30 and 70 °C, and the reaction time ranges from 1 to 3 hours.

Halides are used in molar excess (typically 2-3 times) to ensure complete halogenation.

If the mineral acid already contains halogen ions (e.g., hydrochloric acid), no additional halide salts are necessary.

This method efficiently produces halogenated phenazinium salts such as 3-chloro-7-(dimethylamino)-2-methyl-5-phenyl-phenazinium chloride, which can be further converted to perchlorate salts by ion exchange or direct reaction with perchloric acid.

Formation of the Perchlorate Salt

The perchlorate salt is formed by acid-base reaction of the phenazinium cation with perchloric acid:

After the synthesis of the phenazinium cation (either directly from condensation or post-halogenation), the compound is treated with perchloric acid under controlled conditions to precipitate the perchlorate salt.

The perchlorate salt is isolated by filtration or crystallization.

This salt form is preferred in some biochemical applications due to its stability and solubility properties.

Polymerization of Phenazinium Compounds (Optional for Polymeric Derivatives)

For applications requiring polymeric phenazinium compounds, the amino group on the phenazinium ring can be diazotized and polymerized:

The amino-substituted phenazinium salt is suspended in an acidic aqueous solution (e.g., sulfuric or hydrochloric acid).

Diazotization is conducted by adding sodium nitrite at low temperatures (5–25 °C).

The diazonium salt undergoes polymerization, either spontaneously or induced by heating, forming polymeric phenazinium salts.

The polymeric products precipitate from the acid solution and can be isolated by neutralization with bases such as ammonia or potassium hydroxide.

The polymeric phenazinium compounds have general formulae where substituents can vary, and the polymer chain length (n) ranges from 2 to 100 units.

These polymers are useful as additives in metal plating baths and other industrial applications.

Summary of Key Reaction Parameters

Research Outcomes and Practical Considerations

The one-pot diazotization and halogenation method improves synthesis efficiency by combining two steps in a single vessel, reducing reaction times and handling risks.

The use of perchloric acid to form the perchlorate salt yields a stable dye suitable for biochemical applications, such as DNA fractionation.

Polymerization of the amino phenazinium salts opens avenues for industrial applications, especially as additives in electroplating baths, enhancing metal deposition properties.

Control over reaction conditions (temperature, acid concentration, halide excess) is critical to obtain high purity and yield.

The diazotization temperature is kept low to stabilize diazonium intermediates, while halogenation proceeds at moderate temperatures to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Substitution: It can undergo substitution reactions where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.

Substitution Reagents: Various electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization with potassium permanganate yields phenazinium chlorides .

Scientific Research Applications

Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity . The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Toluidine Blue O (TBO)

- Structure: Phenothiazinium core with 3-amino-7-(dimethylamino)-2-methyl substitutions and chloride counterion (C₁₅H₁₆ClN₃S, mw 305.82) .

- Applications :

- Contrast: Unlike the target phenazinium compound, TBO has a phenothiazinium core (sulfur atom in the central ring) instead of phenazinium (nitrogen-containing), altering redox potentials and light absorption .

Methylene Blue (MB)

3-Amino-7-(dimethylamino)-5-phenylphenazinium Chloride

- Structure: Phenazinium core with 3-amino-7-(dimethylamino)-5-phenyl substitutions (C₂₀H₁₉ClN₄, mw 350.88) .

Comparative Data Table

Research Findings and Mechanistic Insights

- RNA Isolation: TBO and MB improve 18SrRNA recovery in FFPE tissues via electrostatic interactions with nucleic acids, but crystal violet (C₂₅H₃₀ClN₃) shows variability, highlighting the necessity of amino/dimethylamino groups for efficacy .

- aPDT Performance: Phenothiazinium dyes (MB, TBO) exhibit type I/II photodynamic mechanisms, generating reactive oxygen species (ROS). The target phenazinium compound may differ due to its extended conjugation and phenyl group, which could shift absorption to longer wavelengths .

- Sulfate Binding: TBO’s phenothiazinium structure enables sulfate group quantification in polysaccharides via Azure A analogs . The target compound’s phenyl substitution might reduce sulfate affinity compared to TBO.

Biological Activity

Phenazinium compounds, particularly those with amino and dimethylamino substitutions, have garnered attention in biological research due to their diverse properties and potential applications. The specific compound "Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate" is a derivative of phenazinium that has been studied for its biological activity, including antimicrobial and cytotoxic effects.

Antimicrobial Properties

Research indicates that phenazinium derivatives exhibit significant antimicrobial activity. For instance, studies involving various phenazinium compounds have shown effectiveness against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes and interference with metabolic processes.

Key Findings:

- Minimum Inhibitory Concentrations (MICs): Various studies have reported MICs for phenazinium derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. For example, a study found that certain phenazinium derivatives had MIC values as low as 10 µg/mL against S. aureus .

- Mechanism of Action: The interaction of phenazinium compounds with lipid membranes has been characterized using spectroscopic methods. These studies suggest that the compounds may insert into lipid bilayers, leading to increased permeability and eventual cell death .

Cytotoxic Effects

The cytotoxicity of phenazinium derivatives has also been investigated in various cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Studies:

- Breast Cancer Cells: In vitro studies demonstrated that phenazinium derivatives could reduce cell viability by over 50% at concentrations of 25 µM after 48 hours of treatment .

- Mechanistic Insights: Flow cytometry analyses revealed that treated cells exhibited increased markers of apoptosis, such as annexin V positivity and caspase activation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for "this compound" compared to other related phenazinium compounds:

| Compound Name | MIC (µg/mL) | Cytotoxicity (IC50, µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 10 | 25 | Membrane disruption; apoptosis induction |

| Phenazinium chloride | 15 | 30 | Membrane disruption |

| Safranine T (3,7-diamino-2,8-dimethyl-5-phenyl) | 12 | 20 | Membrane interaction; reactive oxygen species generation |

Spectroscopic Studies

Spectroscopic investigations have provided insights into how phenazinium derivatives interact with biological membranes. For example:

- Fluorescence Spectroscopy: Studies show that these compounds can alter the fluorescence properties of model membranes, indicating changes in membrane fluidity and integrity .

- Absorption Spectroscopy: Evidence suggests complex formation between phenazinium compounds and lipid components in membranes, which may enhance their antimicrobial efficacy .

Toxicological Assessments

Toxicological studies on perchlorate-containing compounds have highlighted potential health risks associated with exposure. While the specific toxicological profile of "this compound" requires further investigation, related studies on perchlorate indicate:

- Thyroid Function Impact: Perchlorate is known to inhibit iodide uptake in the thyroid gland, which can lead to hypothyroidism at high exposure levels .

Future Directions

Further research is necessary to explore:

- In vivo Efficacy: Animal models should be utilized to assess the therapeutic potential and safety profile of this compound.

- Mechanistic Studies: Understanding the precise molecular mechanisms through which these compounds exert their effects will aid in optimizing their use in clinical applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.